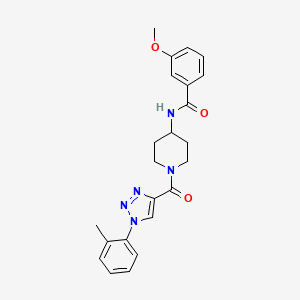
3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound with a complex structure, comprising multiple functional groups such as methoxy, triazole, and benzamide moieties. This compound's potential biological activities and applications in medicinal chemistry and other scientific fields have drawn significant interest from researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves several steps:
Formation of the Triazole Ring: : This can be achieved through a Huisgen 1,3-dipolar cycloaddition, where an alkyne and azide react under copper-catalyzed conditions to form the 1H-1,2,3-triazole ring.
Introduction of the Piperidine Moiety: : This is generally achieved by nucleophilic substitution reactions where piperidine is reacted with appropriate electrophilic intermediates.
Methoxy Group Addition: : Typically, the methoxy group is introduced via methylation reactions involving methanol and a base.
Coupling Reactions: : The final compound is assembled through amide bond formation between the benzamide and the piperidine-triazole intermediates, often facilitated by carbodiimide coupling agents.
Industrial Production Methods
Scaling up the production involves optimizing these synthetic routes to ensure high yields and purity. Key considerations include:
Catalyst Selection: : Using efficient catalysts for cycloaddition and coupling reactions to increase reaction rates and selectivity.
Reaction Conditions: : Maintaining controlled temperatures and pressures to maximize yields while minimizing side reactions.
Purification Processes: : Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo several chemical reactions:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidative conditions.
Reduction: : The triazole ring and other moieties can be hydrogenated under catalytic conditions.
Substitution: : Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.
Substitution: : Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: : Formation of hydroxylated or carbonyl derivatives.
Reduction: : Hydrogenated derivatives with saturated triazole rings.
Substitution: : Various substituted benzamide and triazole derivatives.
科学的研究の応用
3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is investigated for its applications in several fields:
Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the development of new compounds.
Biology: : Potential bioactivity, including antimicrobial and antifungal properties, makes it a candidate for biological assays.
Medicine: : Explored for pharmacological properties, such as potential anti-inflammatory or anticancer effects.
Industry: : Utilized in the development of novel materials or as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. The triazole and benzamide groups may bind to active sites, modulating the activity of these targets. Pathways affected could include signal transduction or metabolic processes, contributing to the compound's observed effects.
類似化合物との比較
Compared to other similar compounds:
N-(1-(1-(phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Lacks the methoxy group, which might affect its chemical reactivity and biological activity.
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Positional isomer with potential differences in activity due to the position of the tolyl group.
This compound's unique combination of functional groups and the presence of the methoxy and o-tolyl substituents confer distinct chemical properties and potential biological activities, setting it apart from its analogs.
特性
IUPAC Name |
3-methoxy-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-6-3-4-9-21(16)28-15-20(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-7-5-8-19(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMOWZIPYWDGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)
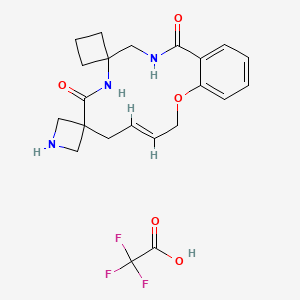

![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2784479.png)
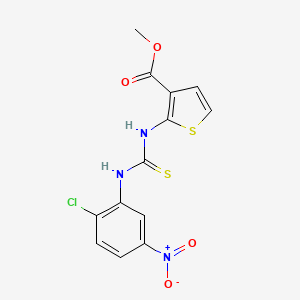
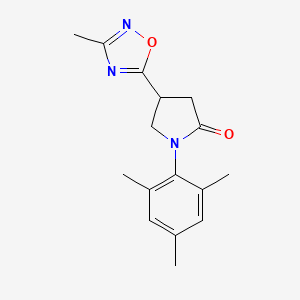
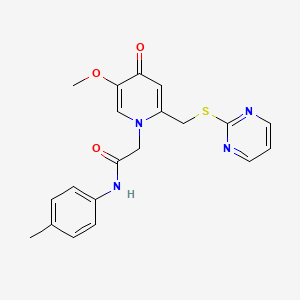
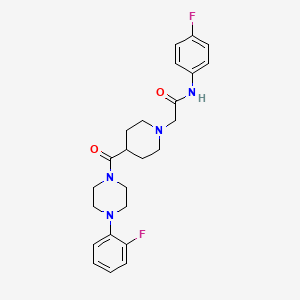
![5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2784490.png)
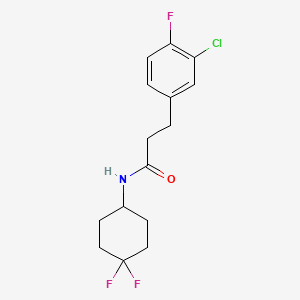
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide](/img/structure/B2784493.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)
